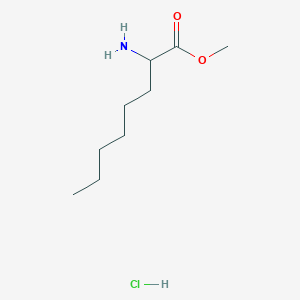
Methyl 2-aminooctanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-aminooctanoate hydrochloride: is an organic compound with the molecular formula C9H20ClNO2 It is a derivative of 2-aminooctanoic acid, where the carboxylic acid group is esterified with methanol, and the amino group is protonated to form the hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-aminooctanoate hydrochloride can be synthesized through the esterification of 2-aminooctanoic acid with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves refluxing the 2-aminooctanoic acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. After the esterification, the reaction mixture is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Methyl 2-aminooctanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis Reactions: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Reactions: The reduction of the ester group yields 2-aminooctanol.
Hydrolysis Reactions: Hydrolysis of the ester group results in the formation of 2-aminooctanoic acid.
科学的研究の応用
Methyl 2-aminooctanoate hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities. It may serve as a model compound for understanding the behavior of similar amino acid esters in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-aminooctanoate hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it may interact with enzymes and receptors involved in amino acid metabolism and signaling. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes. The hydrochloride salt form enhances its solubility and stability, facilitating its use in aqueous environments.
類似化合物との比較
Methyl 2-aminooctanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-aminobutanoate hydrochloride: A shorter-chain analog with similar reactivity but different physical properties.
Methyl 2-aminodecanoate hydrochloride: A longer-chain analog with increased hydrophobicity and potentially different biological activities.
Ethyl 2-aminooctanoate hydrochloride: An ester derivative with an ethyl group instead of a methyl group, which may affect its reactivity and solubility.
Uniqueness: this compound is unique due to its specific chain length and the presence of both an amino group and an ester group
特性
分子式 |
C9H20ClNO2 |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
methyl 2-aminooctanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H |
InChIキー |
DILACJJQGKYVOY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















